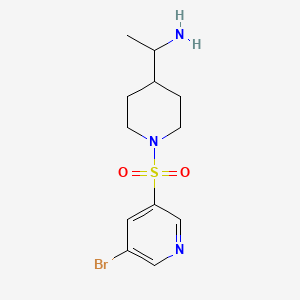

4-(4-Bromo-1H-pyrazol-3-YL)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

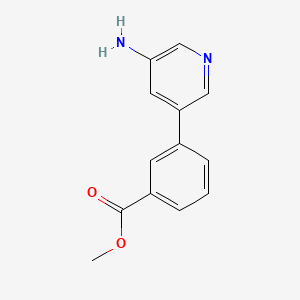

“4-(4-Bromo-1H-pyrazol-3-YL)pyridine” is a pyrazole derivative . It’s a heteroaryl halide and can react with titanium tetrachloride to afford binary adducts . It may be used as a starting material in the synthesis of 1,4’-bipyrazoles .

Molecular Structure Analysis

The molecular weight of “this compound” is 224.06 . The InChI code is 1S/C8H6BrN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H, (H,11,12) .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .科学的研究の応用

Synthesis and Characterization for Bioengineering Applications : A study by Pang Li-hua (2009) involved the preparation of a bifunctional chelate intermediate of time-resolved fluorescence immunoassay using 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, indicating its utility in bioengineering and immunoassay development.

Photoinduced Tautomerization Studies : Research by V. Vetokhina et al. (2012) on 2-(3-bromo-1H-pyrazol-5-yl)pyridine showcased its ability to exhibit three types of photoreactions, suggesting applications in photochemistry and material sciences.

Synthesis of New Polyheterocyclic Ring Systems : A study by E. Abdel‐Latif et al. (2019) utilized 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine to create new polyheterocyclic ring systems, highlighting its role in advanced organic synthesis.

Synthesis and Kinetics in Metal Complexes : The reaction of similar compounds like 2-bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine with metals, as researched by Reinner O. Omondi et al. (2018), offers insights into the kinetics of substitution reactions, relevant for inorganic and coordination chemistry.

Development of Luminescent Lanthanide Compounds and Iron Complexes : A comprehensive review by M. Halcrow (2005) on derivatives of 2,6-di(pyrazol-1-yl)pyridine, a related compound, underlines their importance in creating luminescent compounds and studying spin-state transitions.

Biomedical Applications : In a recent review by Ana Donaire-Arias et al. (2022), the synthesis and biomedical applications of pyrazolo[3,4-b]pyridines are covered, indicating a strong interest in their medicinal and pharmaceutical applications.

Synthesis in Organic Chemistry : N. V. Shevchuk et al. (2012) developed a method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines, which includes the use of bromopyridines like the compound , indicating its utility in organic synthesis.

Antimicrobial Activity Studies : A study on the design and synthesis of sulfur-containing pyrazole-pyridine hybrids by N. Desai et al. (2022) demonstrated their potential in developing new antimicrobial agents.

Catalytic Applications : Research by George S. Nyamato et al. (2016) on nickel(II) complexes involving pyrazolylpyridines showcases the potential of such compounds in catalysis, particularly in reactions like ethylene oligomerization.

Safety and Hazards

作用機序

Target of Action

4-(4-Bromo-1H-pyrazol-3-YL)pyridine is a heterocyclic compound that has been studied for its potential therapeutic effects

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Pyrazole derivatives are known to have diverse pharmacological effects, suggesting they may interact with multiple biochemical pathways . More research is needed to summarize the affected pathways and their downstream effects.

特性

IUPAC Name |

4-(4-bromo-1H-pyrazol-5-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKNQJJSEMQTHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672836 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166196-54-9 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-5-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B597437.png)

![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B597438.png)

![N-((S)-1-Amino-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-3-chloro-4-isopropoxybenzamide](/img/structure/B597442.png)

![2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one](/img/structure/B597444.png)